molecular formula C20H17NOS2 B4584737 N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide

N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide

Cat. No.: B4584737
M. Wt: 351.5 g/mol
InChI Key: GXBDDIUBJYGUNX-UHFFFAOYSA-N
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Description

N-mesitylthieno3,2-bbenzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of N-mesitylthieno3,2-bbenzothiophene-2-carboxamide, which includes a mesityl group and a thieno3,2-bbenzothiophene core, contributes to its distinct chemical and physical properties.

Preparation Methods

The synthesis of N-mesitylthieno3,2-bbenzothiophene-2-carboxamide typically involves a series of organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

N-mesitylthieno3,2-bbenzothiophene-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-mesitylthieno3,2-bbenzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

  • N-phenylbenzothiophene-2-carboxamide : Similar in structure but with a phenyl group instead of a mesityl group.
  • N-mesitylbenzofuran-2-carboxamide : Contains a benzofuran core instead of a thieno3,2-bbenzothiophene core .

The unique combination of the mesityl group and the thieno3,2-bbenzothiophene core in N-mesitylthieno3,2-bbenzothiophene-2-carboxamide contributes to its distinct properties and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS2/c1-11-8-12(2)18(13(3)9-11)21-20(22)17-10-16-19(24-17)14-6-4-5-7-15(14)23-16/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDDIUBJYGUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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